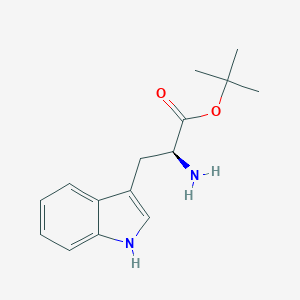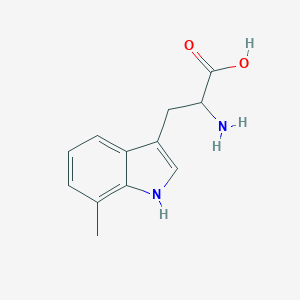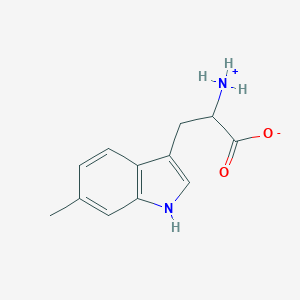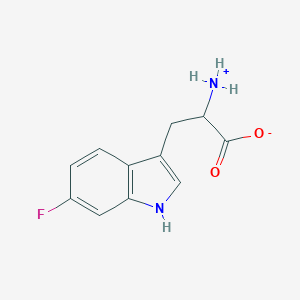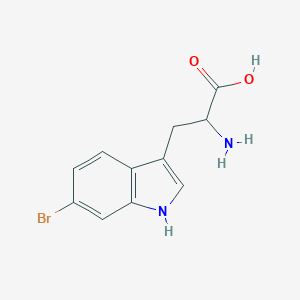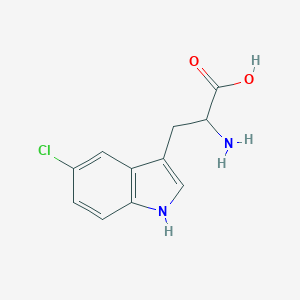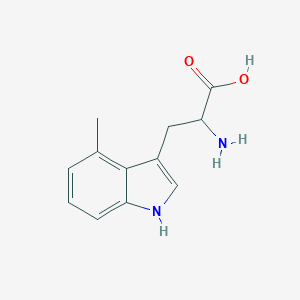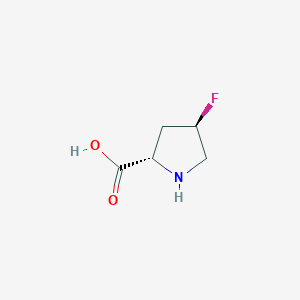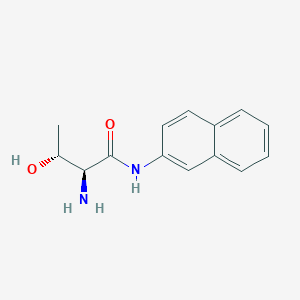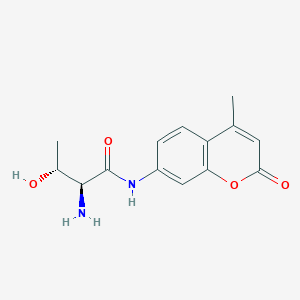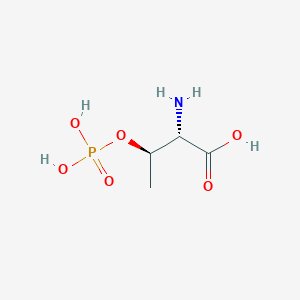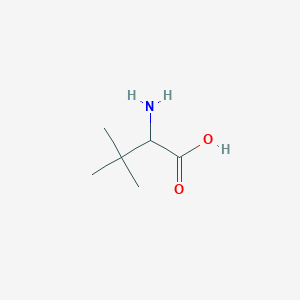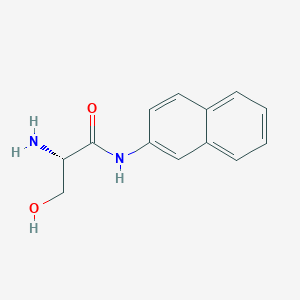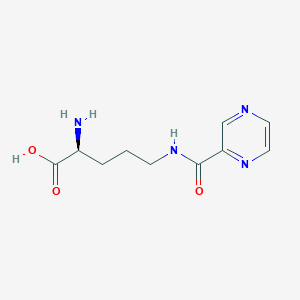
Ndelta-Pyrazinylcarbonyl-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ndelta-Pyrazinylcarbonyl-L-ornithine is a chemical compound with the molecular formula C10H14N4O3 and a molecular weight of 238.25 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of Ndelta-Pyrazinylcarbonyl-L-ornithine is represented by the formula C10H14N4O3 . The structure includes a pyrazine ring attached to an ornithine molecule via a carbonyl group .科学研究应用
Discovery of Antagonists in Medicinal Chemistry
- Researchers Hattori et al. (2005) found that Ndelta-Z-ornithine derivatives are highly potent and selective antagonists for the EP(4) receptor, a part of the human prostanoid receptor family. These compounds exhibited promising pharmacokinetic properties and potent inhibitory activity in vitro, marking them as potential therapeutic agents (Hattori et al., 2005).
Ornithine in Ophthalmology
- In ophthalmological research, Ueda et al. (1998) studied the prevention of ornithine cytotoxicity using proline in human retinal pigment epithelial cells. This research is significant for understanding the degeneration of retinal pigment epithelial cells in gyrate atrophy, a condition associated with ornithine accumulation due to ornithine-delta-aminotransferase deficiency (Ueda et al., 1998).
Enzyme Studies in Biochemistry
- Vogel and Bonner (1956) explored the properties of acetylornithinase of Escherichia coli. Their work on partial purification and characterization of this enzyme contributes to a deeper understanding of amino acid metabolism in microorganisms (Vogel & Bonner, 1956).
Retinal Disorders
- O'Donnell et al. (1978) identified a metabolic block in cultured fibroblasts from a patient with gyrate atrophy of the retina, where L-ornithine does not convert to proline due to deficient L-ornithine:2-oxoacid aminotransferase activity. This finding is pivotal for understanding the biochemical basis of this genetic eye disease (O'Donnell et al., 1978).
Structural Basis for Substrate Recognition
- Shah et al. (1997) provided insights into the structural basis of substrate recognition by human ornithine aminotransferase. Their research on enzyme-substrate interaction is crucial for drug design and understanding the enzymatic processes involving L-ornithine (Shah et al., 1997).
Nutritional Supplements and Visual Function
- Sakamoto et al. (2015) studied the effect of long-term L-ornithine supplementation on visual function and retinal histology in rats. This research is significant in evaluating the safety and potential therapeutic benefits of L-ornithine supplements (Sakamoto et al., 2015).
Microbial Production of L-Ornithine
- Kim et al. (2015) engineered Corynebacterium glutamicum for L-ornithine production. Their work in metabolic engineering is crucial for the industrial-scale production of this amino acid (Kim et al., 2015).
Ornithine's Role in Metabolic Diseases
- Sivashanmugam et al. (2017) provided an appraisal of ornithine's role in various metabolic diseases. Their review covers the multifaceted roles of ornithine, highlighting its significance in disease processes such as hyperammonemia and cancer (Sivashanmugam et al., 2017).
Potential for Gene Therapy
- Bond and Wold (1987) used poly-L-ornithine to introduce DNA and RNA into mammalian cells, demonstrating its potential in gene therapy and cellular biology research (Bond & Wold, 1987).
安全和危害
The safety data sheet for Ndelta-Pyrazinylcarbonyl-L-ornithine suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .
属性
IUPAC Name |
(2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGIGJGNECGMMN-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427291 |
Source


|
| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ndelta-Pyrazinylcarbonyl-L-ornithine | |
CAS RN |
201047-84-9 |
Source


|
| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

